2-Phenyltetrahydro-2H-pyran-4-OL
Overview
Description
2-Phenyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H14O2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is notable for its structural motif, which is present in many biologically active molecules and natural products .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyltetrahydro-2H-pyran-4-OL are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The compound is a type of tetrahydropyran, and the synthesis of such compounds often involves reactions with various functional groups . .
Biochemical Pathways
Tetrahydropyrans are known to be involved in a variety of chemical reactions, including hydroalkoxylation and hydroacyloxylation
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a tetrahydropyran derivative, it may have potential interactions with various cellular components . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Phenyltetrahydro-2H-pyran-4-OL is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohols with aldehydes under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde using montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of around 70°C, a specific ratio of aldehyde to alcohol, and the presence of a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound often involve similar Prins cyclization reactions but on a larger scale. The use of heterogeneous catalysts such as montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process more efficient and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans, alcohols, ketones, and aldehydes, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Phenyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and natural products.
Industry: It is used in the production of various industrial chemicals and materials due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyltetrahydro-2H-pyran-4-OL include other tetrahydropyrans and related heterocycles. Examples include:
- 4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-ol
- 2,6-Dimethyl-tetrahydro-2H-pyran-4-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-phenyloxan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438160 | |
Record name | 2-phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82065-19-8 | |
Record name | 2-phenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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